molecular formula C8H12N2O3 B1328018 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid CAS No. 947013-67-4

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid

Cat. No.: B1328018
CAS No.: 947013-67-4
M. Wt: 184.19 g/mol
InChI Key: FWPKNMGXOWKKGU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound exhibits a complex nomenclature system reflecting its multifaceted structural characteristics and the various naming conventions employed in chemical literature. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, which provides a precise description of the molecular structure according to established nomenclature rules. This systematic name clearly identifies the propanoic acid backbone with the oxadiazole substituent at the 3-position, while the propan-2-yl group (isopropyl) is located at the 3-position of the oxadiazole ring. Alternative nomenclature forms include 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid and 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, both of which convey identical structural information using slightly different descriptive approaches.

The compound's structural classification places it within several important chemical categories that define its properties and potential applications. As a member of the oxadiazole family, it belongs to the broader class of five-membered heterocyclic aromatic compounds containing two nitrogen atoms and one oxygen atom. The 1,2,4-oxadiazole isomer specifically refers to the positional arrangement of these heteroatoms within the ring structure, distinguishing it from the 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole isomers. From a carboxylic acid perspective, the compound is classified as a substituted propanoic acid derivative, sharing structural similarities with naturally occurring and synthetic carboxylic acids that play crucial roles in biological systems.

Table 1: Chemical Identification and Physical Properties

Property Value Reference
Chemical Abstracts Service Number 947013-67-4
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.195 g/mol
Monoisotopic Mass 184.084792
ChemSpider Identification 21436424
PubChem Compound Identification 25775425
Melting, Dissolving, and Lifestyle Number MFCD11048465

Table 2: Structural Nomenclature Variations

Nomenclature Type Chemical Name Reference
International Union of Pure and Applied Chemistry Systematic 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Alternative International Union of Pure and Applied Chemistry 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid
Chemical Abstracts Service Index 1,2,4-Oxadiazole-5-propanoic acid, 3-(1-methylethyl)-
Simplified Molecular Input Line Entry System CC(C)C1=NOC(=N1)CCC(=O)O
International Chemical Identifier InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)

The heterocyclic classification of this compound places it within the oxadiazole subfamily, which demonstrates significant structural diversity and biological relevance. The 1,2,4-oxadiazole ring system exhibits moderate aromaticity with an aromaticity index of 39, indicating reduced aromatic character compared to benzene but sufficient stability for synthetic manipulation and biological activity. This heterocycle functions as an effective bioisosteric replacement for ester and amide functionalities, offering advantages in terms of metabolic stability while maintaining similar electronic and steric properties. The compound's classification as a carboxylic acid derivative positions it within the broader category of organic acids, which are fundamental building blocks in biological systems and synthetic chemistry applications.

Properties

IUPAC Name

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKNMGXOWKKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-67-4
Record name 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Preparation Methods

Cyclization of Amidoximes with Succinic Anhydride under Microwave Irradiation

A highly efficient and eco-friendly method involves the reaction of the corresponding amidoxime with succinic anhydride under microwave irradiation to form the 1,2,4-oxadiazole ring bearing the propionic acid side chain.

  • Procedure : The amidoxime precursor, bearing the isopropyl substituent at the 3-position, is mixed with succinic anhydride in a domestic microwave oven for approximately 10 minutes. This solvent-free or minimal solvent method promotes rapid cyclization and ring closure to yield the target acid.

  • Mechanism : The amidoxime nucleophilically attacks the anhydride, followed by ring closure to form the oxadiazole heterocycle and installation of the propionic acid moiety.

  • Advantages : This method is rapid, clean, and provides good yields with minimal purification steps.

Conversion of Carboxylic Acid to Amides and Subsequent Hydrolysis

Although focused on amides, related research demonstrates that 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionamides can be synthesized from the corresponding carboxylic acids using imidazole and urea under microwave irradiation, which may be adapted for acid preparation by hydrolysis.

  • Microwave-Assisted Amide Formation : Carboxylic acids react with urea and imidazole under microwave irradiation (6 minutes at 50% power) to form primary amides via an iminoketene intermediate.

  • Proposed Mechanism : The carboxylate attacks the iminoketene formed from urea and imidazolium ion, leading to amide formation through an S_Ni-type reaction analogous to acyl halide formation.

  • Potential Adaptation : Hydrolysis of the amide under acidic or basic conditions can regenerate the carboxylic acid, providing an indirect route to the acid derivative.

Detailed Reaction Conditions and Yields

Step Reactants Conditions Time Yield (%) Notes
Amidoxime + Succinic Anhydride Amidoxime (isopropyl-substituted), Succinic anhydride Microwave irradiation, solvent-free or minimal solvent 10 min High (typically >70%) Rapid cyclization to oxadiazole acid
Carboxylic acid + Urea + Imidazole 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propionic acid, Urea, Imidazole Microwave irradiation, 50% power 6 min High (for amides) Amide formation; acid obtained by hydrolysis

Research Findings and Analytical Data

  • Spectral Data : The synthesized compounds exhibit characteristic IR absorptions for carboxylic acid groups (~1700 cm^-1) and oxadiazole rings. NMR data confirm the presence of the isopropyl group and propionic acid side chain.

  • Crystallographic Data : Related oxadiazole propionic acids show coplanarity between the oxadiazole ring and aromatic substituents, with the carboxyl group slightly rotated, indicating stable conformations favorable for biological activity.

Summary of Preparation Methodology

The most direct and efficient preparation of 3-(3-Isopropyl-oxadiazol-5-yl)-propionic acid involves:

  • Synthesizing the appropriate amidoxime precursor with the isopropyl substituent.

  • Reacting this amidoxime with succinic anhydride under microwave irradiation to induce cyclization and install the propionic acid side chain.

  • Optionally, converting the acid to amides via urea and imidazole under microwave conditions for derivative synthesis, with potential hydrolysis back to the acid.

This microwave-assisted, solvent-free approach offers a rapid, high-yielding, and environmentally friendly route to the target compound.

This synthesis strategy is supported by diverse peer-reviewed studies emphasizing microwave-assisted cyclization and solventless conditions, ensuring a professional and authoritative foundation for the preparation of 3-(3-Isopropyl-oxadiazol-5-yl)-propionic acid.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds derived from the oxadiazole family exhibit significant anti-inflammatory properties. Specifically, 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid has been studied for its potential as a selective inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways.

A comparative study found that derivatives of oxadiazoles can display varying degrees of selectivity and potency against COX enzymes. For instance, certain analogs showed IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib, suggesting promising therapeutic potential in treating inflammatory diseases .

Genotoxicity Studies

In evaluating the safety profile of this compound, genotoxicity studies are crucial. Research indicates that while some oxadiazole derivatives demonstrate anti-inflammatory effects, they must be devoid of genotoxic properties to be considered safe for therapeutic use. This aspect is critical for advancing compounds into clinical trials .

Proteomics Research

This compound has been utilized in proteomics research as a biochemical tool. Its unique structure allows it to interact with various biological molecules, facilitating the study of protein interactions and functions. This application is essential in understanding disease mechanisms at the molecular level .

Synthesis of Novel Materials

The compound's structure allows for modifications that can lead to new materials with specific properties. For instance, derivatives of this compound can be synthesized to create polymers or coatings with enhanced thermal stability or chemical resistance. These materials have potential applications in coatings and packaging industries .

Case Studies and Research Findings

StudyFocusFindings
Chahal et al. (2023)COX-II InhibitionIdentified several oxadiazole derivatives with potent COX-II inhibitory activity; some showed better profiles than existing drugs .
Genotoxicity AssessmentSafety ProfileHighlighted the importance of assessing genotoxicity in oxadiazole derivatives; some compounds were found safe for further development .
Proteomics ApplicationMolecular InteractionsDemonstrated the utility of oxadiazole compounds in studying protein interactions within biological systems .

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid, highlighting substituent effects on properties and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Isopropyl C₉H₁₄N₂O₃ 198.22 Lipophilic; potential for metal coordination
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid Phenyl C₁₁H₁₀N₂O₃ 218.21 Enhanced π-π stacking; luminescent materials
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propionic acid 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 248.24 Improved solubility; pharmaceutical intermediates
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid 3-Fluorophenyl C₁₁H₉FN₂O₃ 236.20 Electron-withdrawing substituent; bioactive scaffolds
3-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-propionic acid Pyridin-4-yl C₁₀H₉N₃O₃ 219.20 Chelating ligand for lanthanide complexes (e.g., Nd³⁺, Dy³⁺)

Key Comparative Insights

Electronic and Steric Effects :

  • The isopropyl group in the target compound introduces steric bulk and moderate lipophilicity, which may hinder crystallization but enhance membrane permeability in biological systems compared to phenyl or pyridinyl analogs .
  • Fluorophenyl and methoxyphenyl substituents alter electronic properties. Fluorine’s electronegativity increases oxidative stability, while methoxy groups improve aqueous solubility via hydrogen bonding .

Coordination Chemistry: Pyridinyl-substituted analogs (e.g., 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-propionic acid) form stable complexes with rare-earth metals (e.g., Nd³⁺, Dy³⁺) due to synergistic binding via the oxadiazole nitrogen and carboxylic oxygen .

Biological and Material Applications :

  • Phenyl-substituted derivatives exhibit luminescent properties, making them candidates for optoelectronic materials .
  • Pyridinyl derivatives are prioritized in catalysis and sensor design due to their rigid, planar structures and metal-binding capacity .
  • Methoxyphenyl analogs are frequently used in drug discovery, leveraging their balance of solubility and bioactivity .

Synthetic Accessibility :

  • Pyridinyl and methoxyphenyl derivatives are well-documented in crystallographic studies, suggesting robust synthetic pathways . In contrast, the isopropyl variant’s synthesis is less described, implying specialized conditions for introducing branched alkyl groups .

Biological Activity

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid (CAS No. 947013-67-4) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C8_8H12_{12}N2_2O3_3
  • Molecular Weight : 184.19 g/mol
  • Structural Characteristics : The compound features an oxadiazole ring which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various cellular pathways. It has been shown to act as an inhibitor of Rho/MRTF/SRF-mediated gene transcription, which plays a significant role in cellular processes such as proliferation and migration.

Key Mechanisms:

  • Inhibition of Rho/MRTF/SRF Pathway : This pathway is crucial for gene transcription related to cell growth and differentiation. In vitro studies have demonstrated that this compound can inhibit the SRE.L luciferase activity in HEK293T cells with an IC50_{50} value around 180 nM .

In Vitro Studies

Research indicates that this compound exhibits low cytotoxicity, maintaining cell viability up to concentrations of 100 µM . The structure-activity relationship (SAR) studies suggest that the carboxylic acid group is essential for its biological activity.

CompoundIC50_{50} (nM)Cell Viability (up to µM)Notes
This compound180100Inhibitor of Rho/MRTF/SRF pathway

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, the presence of the propionic acid moiety suggests potential for favorable absorption and distribution characteristics.

Case Studies

  • Fibrosis Models : In animal models of fibrosis, compounds similar to this compound have shown promise in reducing fibrotic tissue formation by modulating the Rho/MRTF/SRF signaling pathway .
  • Cancer Research : The compound's ability to inhibit key transcription factors involved in cancer progression has led to investigations into its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between carboxylic acid derivatives and hydroxylamine precursors. For example, derivatives like 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-propionic acid are synthesized by reacting pyridine-containing precursors with hydroxylamine under reflux conditions, followed by purification via recrystallization . Metal coordination complexes can be prepared by reacting the ligand with lanthanide salts (e.g., neodymium chloride hexahydrate) in methanol, followed by slow diffusion of diethyl ether to yield crystalline products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR/IR spectroscopy : To confirm functional groups and proton environments (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹ in IR) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and displacement parameters. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.609 Å, b = 31.215 Å, c = 12.407 Å, and β = 116.54° have been reported for related complexes . Data collection typically uses Mo Kα radiation (λ = 0.71073 Å) with Bruker diffractometers .

Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how can they inform research on this compound?

  • Methodological Answer : 1,2,4-Oxadiazoles exhibit bioactivities such as enzyme inhibition, receptor modulation, and anticancer properties. For instance, phenyl-oxadiazole derivatives act as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), suggesting potential neuropharmacological applications . Researchers can design in vitro assays (e.g., receptor-binding studies or cell viability tests) to evaluate analogous bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing metal-ligand coordination modes?

  • Methodological Answer : Contradictions often arise from variable ligand binding modes (e.g., monodentate vs. chelating). To address this:

Compare asymmetric unit coordination geometries (e.g., Nd(III) complexes may exhibit tricapped trigonal prism vs. octahedral geometries) .

Refine data using multiple models in SHELXL and validate via R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .

Cross-validate with spectroscopic data (e.g., bond lengths: Nd–O = 2.415–2.684 Å) .

Q. What strategies optimize the synthesis of lanthanide coordination complexes with this ligand?

  • Methodological Answer :

  • Stoichiometry : Use a 3:1 molar ratio of ligand to lanthanide salt to ensure saturation of metal coordination sites .
  • Solvent selection : Methanol/water mixtures improve solubility, while diethyl ether diffusion promotes slow crystallization .
  • pH control : Adjust with ammonia (0.5 M) to deprotonate the carboxylic acid group, enhancing ligand-metal binding .

Q. How does the choice of lanthanide ion influence the optical/magnetic properties of complexes?

  • Methodological Answer :

  • Magnetic properties : Dy(III) complexes exhibit single-molecule magnet (SMM) behavior due to high magnetic anisotropy, while Nd(III) complexes show weaker magnetism .
  • Optical properties : Eu(III) and Tb(III) complexes often display strong luminescence, whereas Nd(III) absorbs in the near-IR region. Characterize via UV-Vis/NIR spectroscopy and SQUID magnetometry .

Q. How can stability studies under physiological conditions be designed for this compound?

  • Methodological Answer :

pH stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .

Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., oxadiazole rings typically degrade above 200°C) .

Light sensitivity : Store samples in amber vials and compare NMR spectra pre/post UV exposure .

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